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molecular formula C7H6O4 B146680 2,4-Dihydroxybenzoic acid CAS No. 89-86-1

2,4-Dihydroxybenzoic acid

Cat. No. B146680
M. Wt: 154.12 g/mol
InChI Key: UIAFKZKHHVMJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04996354

Procedure details

A 35-1 solids mixer was charged with 10 kg of sodium bicarbonate, 5 kg of potassium bicarbonate and 3.3 kg of resorcinol and heated with mixing to 120° C. in a stream of carbon dioxide. After 3 hours the contents were cooled down with mixing, and 28 l of water were added. The hot suspension at 60° C. was then discharged and brought to pH 3 at room temperature with 20 kg of concentrated hydrochloric acid. The suspension was cooled to 10-15° C. and filtered on a filter press, and the filter residue was washed with water and dried, leaving 4.1 kg (81%) of 2,4-dihydroxybenzoic acid; purity (HPLC): 99.5%.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 kg
Type
reactant
Reaction Step Three
Name
Quantity
28 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])(O)[O-:2].[Na+].C(=O)(O)[O-].[K+].[C:11]1([CH:18]=[CH:17][CH:16]=[C:14]([OH:15])[CH:13]=1)[OH:12].C(=O)=O.Cl>O>[OH:12][C:11]1[CH:13]=[C:14]([OH:15])[CH:16]=[CH:17][C:18]=1[C:1]([OH:2])=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 kg
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
3.3 kg
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
20 kg
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
28 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the contents were cooled down
Duration
3 h
ADDITION
Type
ADDITION
Details
with mixing
CUSTOM
Type
CUSTOM
Details
at 60° C.
FILTRATION
Type
FILTRATION
Details
filtered on a filter press
WASH
Type
WASH
Details
the filter residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 kg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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